N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with thiourea to form the thiazole ring, followed by acylation and subsequent reactions to introduce the acetylamido and methylpentanoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The acetylamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the thiazole ring could produce a dihydrothiazole compound .
Scientific Research Applications
2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{2-[2-(4-HYDROXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID: Similar structure but with a hydroxyl group instead of a methoxy group.
2-{2-[2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
The presence of the methoxy group and the thiazole ring in 2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID makes it unique compared to similar compounds. These structural features contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C18H22N2O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S,3R)-2-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-4-11(2)16(18(22)23)20-15(21)9-13-10-25-17(19-13)12-5-7-14(24-3)8-6-12/h5-8,10-11,16H,4,9H2,1-3H3,(H,20,21)(H,22,23)/t11-,16+/m1/s1 |
InChI Key |
DAHZAIMJTUPCLN-BZNIZROVSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.